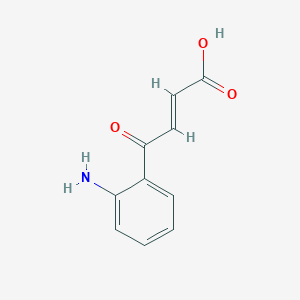

4-(2-Aminophenyl)-4-oxo-2-butenoic Acid

Description

Contextualization of Alpha,Beta-Unsaturated Ketones and Carboxylic Acids in Organic Synthesis

The structural backbone of 4-(2-Aminophenyl)-4-oxo-2-butenoic acid features two highly important functional groups in organic synthesis: α,β-unsaturated ketones and carboxylic acids.

Alpha,Beta-Unsaturated Ketones , often called enones, are characterized by a ketone group conjugated with a carbon-carbon double bond. fiveable.me This arrangement of delocalized electrons results in unique reactivity. fiveable.me The carbonyl group and the double bond create a conjugated system that enhances their reactivity compared to their saturated counterparts. fiveable.me A key feature is the electrophilicity of both the carbonyl carbon and the β-carbon, making them susceptible to nucleophilic attack. fiveable.me This dual reactivity allows for a variety of transformations, including 1,4-additions (conjugate additions), where nucleophiles add to the β-carbon. fiveable.mepressbooks.pub A well-known example of this is the Michael addition, which involves the conjugate addition of an enolate ion to an α,β-unsaturated carbonyl compound. pressbooks.pub Furthermore, these compounds can participate in pericyclic reactions like Diels-Alder cycloadditions. fiveable.me The synthesis of α,β-unsaturated ketones is often achieved through methods like the dehydration of aldol (B89426) products. fiveable.me

Carboxylic Acids are organic compounds containing a carboxyl group (-COOH). wikipedia.org This functional group is among the most acidic in organic compounds. wikipedia.org Carboxylic acids are central to a vast array of chemical transformations. They can be converted into numerous derivatives, including esters (via Fischer esterification with alcohols), amides (with amines), and acid anhydrides. wikipedia.orgnumberanalytics.com Their reduction typically yields primary alcohols. wikipedia.orgyoutube.com The synthesis of carboxylic acids can be accomplished through various oxidative reactions, such as the oxidation of primary alcohols and aldehydes, or the ozonolysis of alkenes and alkynes. numberanalytics.comyoutube.com They can also be prepared by the hydrolysis of nitriles and other carboxylic acid derivatives. libretexts.org

The combination of these two functionalities in a single molecule, as seen in this compound, suggests a rich and complex reactivity profile, offering multiple sites for chemical modification.

Overview of the Chemical Significance of this compound and its Structural Analogues

Direct and extensive research on this compound itself is not widely documented in publicly available literature. However, its chemical significance can be inferred from the study of its structural analogues. These related compounds, which share core structural motifs, are valuable as building blocks for more complex heterocyclic compounds. ekb.eg

A common synthetic route to related (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives involves the reaction of maleic anhydride (B1165640) with an appropriate aromatic amine. tandfonline.com This reaction proceeds via a ring-opening of the maleic anhydride. tandfonline.com For instance, the synthesis of 4-oxo-4-phenylamino-2-butenoic acid from maleic anhydride and aniline (B41778) has been reported. chemicalbook.com

The structural analogues of this compound are often utilized as precursors in the synthesis of various heterocyclic systems. For example, 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid has been used to generate pyridines, pyrimidines, and other important heterocyclic structures. ekb.eg The general class of 4-phenyl-4-oxo-2-butenoic acid derivatives can be challenging to obtain commercially, often requiring synthesis via methods like the Friedel-Crafts reaction between an aromatic compound and maleic anhydride. google.com

The table below provides a comparative look at this compound and some of its structural analogues found in chemical databases.

| Property | This compound | (2E)-4-((4-Methylphenyl)amino)-4-oxo-2-butenoic acid | 4-Oxo-4-phenylamino-2-butenoic acid | 4-(4-Aminophenyl)butanoic acid |

| Molecular Formula | C10H9NO3 | C11H11NO3 | C10H9NO3 | C10H13NO2 |

| Molecular Weight | Not explicitly found | 205.21 g/mol | 191.18 g/mol | 179.22 g/mol |

| CAS Number | Not explicitly found | 37904-23-7 | 37902-58-2 | 29644-97-1 |

| Synonyms | Not available | (E)-4-(4-methylanilino)-4-oxobut-2-enoic acid | N-Phenylmaleamic acid | Benzenebutanoic acid, 4-amino- |

| Reference | nih.gov | nih.gov | chemicalbook.com | nih.gov |

This table is generated based on available data from chemical databases and may not be exhaustive.

Historical Development and Emerging Research Trajectories of Related Amine-Substituted Butenoic Acids

The study of amine-substituted butenoic acids has evolved, driven by their utility as synthetic intermediates and their potential biological activities. Historically, the focus has been on their synthesis and reactivity, particularly their role in forming heterocyclic compounds. The reaction of primary amines with maleic anhydride to form (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives is a well-established method. tandfonline.com

Recent research has explored the biological applications of these compounds. For example, a series of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives were synthesized and shown to be potent inhibitors of human carbonic anhydrase I and II isoenzymes. nih.gov This highlights a modern research trajectory where these scaffolds are being investigated for their potential as therapeutic agents.

Furthermore, the development of multicomponent reactions, such as the Petasis Borono-Mannich reaction, which involves the coupling of a carbonyl, an amine, and a boronic acid, has opened new avenues for the synthesis of complex substituted amines. mdpi.com While not directly applied to the title compound in the reviewed literature, such modern synthetic methodologies could offer efficient pathways to novel derivatives of amine-substituted butenoic acids, expanding their chemical space and potential applications. The introduction of polar amine groups can also be a strategy to modulate the physicochemical properties of molecules, such as their solubility. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

(E)-4-(2-aminophenyl)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C10H9NO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-6H,11H2,(H,13,14)/b6-5+ |

InChI Key |

JDURMNXYFQKLAC-AATRIKPKSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=C/C(=O)O)N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC(=O)O)N |

Origin of Product |

United States |

Advanced Chemical Transformations and Derivatization Strategies of 4 2 Aminophenyl 4 Oxo 2 Butenoic Acid and Its Analogues

Cycloaddition and Ring-Closing Reactions Involving the Butenoic Acid Moiety

The butenoic acid portion of 4-(2-aminophenyl)-4-oxo-2-butenoic acid is amenable to various cycloaddition and ring-closing reactions. A notable transformation is the intramolecular cyclization of its derivatives. For instance, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, analogues of the parent compound, can undergo base-assisted intramolecular cyclization. This reaction, accompanied by oxidation, leads to the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This process highlights the reactivity of the aniline (B41778) moiety in concert with the butenoic acid derivative structure.

Furthermore, the α,β-unsaturated system is a key participant in the synthesis of various heterocyclic structures. For example, the reaction of 4-oxo-4-aryl-2-butenoic acids with various nucleophiles can initiate cyclization cascades. The specific products of these reactions are highly dependent on the nature of the reactants and the reaction conditions employed.

Nucleophilic and Electrophilic Reactivity of the Alpha,Beta-Unsaturated System

The α,β-unsaturated carbonyl system in this compound and its analogues is a key determinant of their chemical reactivity. This conjugated system possesses two electrophilic sites: the carbonyl carbon and the β-carbon of the double bond. youtube.comlibretexts.org This dual reactivity allows for two main types of nucleophilic addition reactions: 1,2-addition (direct addition to the carbonyl group) and 1,4-addition (conjugate or Michael addition to the β-carbon). youtube.comlibretexts.org

The outcome of the reaction, whether 1,2- or 1,4-addition, is influenced by several factors, including the nature of the nucleophile and the reaction conditions. Strong, "hard" nucleophiles tend to favor 1,2-addition, while "soft" nucleophiles typically result in 1,4-addition. youtube.com This differential reactivity is a powerful tool for chemists to selectively functionalize the molecule at different positions.

Conversely, the electron-rich double bond can also participate in electrophilic addition reactions, although this is less common due to the deactivating effect of the carbonyl group. However, under specific conditions, electrophiles can react with the α,β-unsaturated system. rsc.org

Formation of Complex Heterocyclic Systems through Reactions of this compound Derivatives

The strategic combination of the reactive functionalities within this compound derivatives allows for the synthesis of a wide array of complex heterocyclic systems.

While direct synthesis from this compound is not explicitly detailed in the provided context, the general synthetic strategies for imidazo[2,1-b]thiadiazoles often involve the reaction of 2-amino-1,3,4-thiadiazoles with α-haloketones. nih.govresearchgate.net Derivatives of this compound could potentially be modified to serve as precursors in such synthetic routes, for example, by converting the butenoic acid moiety into a suitable α-haloketone. The imidazo[2,1-b]thiazole (B1210989) scaffold, a related heterocyclic system, is known for its presence in compounds with a range of biological activities. mdpi.com

The synthesis of pyridazinones from butenoic acid derivatives is a well-established transformation. For instance, the reaction of 4-oxo-4-aryl-2-butenoic acids with hydrazine (B178648) derivatives leads to the formation of pyridazin-3(2H)-one rings. mdpi.comresearchgate.net Specifically, an analogue, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, can be converted in a one-pot sequence to pyridazino[4,3-b]indoles by treatment with hydrazine hydrate (B1144303) after oxidative cyclization. nih.govsemanticscholar.org This demonstrates the utility of the butenoic acid scaffold in constructing fused heterocyclic systems.

The formation of pyrrolo-thiadiazolo imidazoles is a more complex transformation that would likely involve a multi-step synthetic sequence starting from a suitably functionalized this compound derivative.

The synthesis of spiro compounds from this compound derivatives is a plausible, though not explicitly detailed, transformation. The reactive sites on the molecule could serve as handles for constructing spirocyclic systems through various cyclization strategies. For example, reactions involving both the butenoic acid moiety and the aminophenyl group could lead to the formation of a spiro center at the carbon atom adjacent to the carbonyl group.

Redox Chemistry: Oxidation and Reduction Pathways of the Carbonyl and Double Bond functionalities

The carbonyl group and the carbon-carbon double bond in this compound and its analogues are susceptible to both oxidation and reduction reactions.

The carbonyl group can be reduced to a secondary alcohol using various reducing agents. The α,β-unsaturated double bond can also be selectively reduced, for instance, through catalytic hydrogenation. The specific outcome of the reduction depends on the choice of the reducing agent and the reaction conditions. For example, certain reagents will selectively reduce the carbonyl group, while others will reduce both the carbonyl and the double bond.

Oxidation of the molecule can also occur. The aniline moiety is susceptible to oxidation, as seen in the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. nih.gov The double bond can also be subjected to oxidative cleavage under strong oxidizing conditions.

Cascade Reactions and Multicomponent Transformations Leading to Related Butanoic Acid Derivatives

The unique structural framework of this compound, featuring a nucleophilic amino group, an electrophilic α,β-unsaturated ketone system, and a carboxylic acid function, makes it an ideal substrate for cascade and multicomponent reactions. These reactions, where multiple bonds are formed in a single operation without isolating intermediates, offer an efficient pathway to complex molecular architectures, particularly heterocyclic systems, from simple precursors. Research into the reactivity of this compound and its close analogues has revealed a rich chemistry involving intramolecular cyclizations and sequential transformations to yield a variety of butanoic acid derivatives and related heterocyclic structures.

A significant pathway involves the intramolecular cyclization initiated by the pendant amine. While direct studies on this compound are limited in publicly accessible literature, extensive research on its close analogues provides deep insight into its potential transformations. A notable example is the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which readily undergo a base-assisted intramolecular cyclization followed by oxidation to produce 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This transformation highlights the propensity of the 4-(2-aminophenyl)-4-oxobutane skeleton to form fused ring systems.

This cascade process can be further extended in a one-pot synthesis to access more complex heterocyclic scaffolds. For instance, after the initial oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, the addition of hydrazine hydrate to the reaction mixture leads to the formation of pyridazino[4,3-b]indoles in good yields. nih.gov This sequential reaction underscores the utility of the butanoic acid framework as a versatile intermediate for the rapid assembly of medicinally relevant structures.

The reactivity of the α,β-unsaturated system in analogues such as 4-(4-acetaminophenyl)-4-oxo-but-2-enoic acid has also been explored. This compound undergoes Michael addition reactions with various nucleophiles, leading to the formation of substituted butanoic acid derivatives. raco.cat For example, reaction with benzylamine (B48309) yields the corresponding 2-benzylamino-4-(4-acetaminophenyl)-4-oxobutanoic acid. raco.cat These butanoic acid adducts can then serve as precursors for further cyclization reactions to generate a range of heterocyclic compounds.

The following table summarizes a key cascade reaction of a closely related analogue, demonstrating the transformation into complex heterocyclic systems.

| Starting Material | Reagents and Conditions | Product(s) | Yield | Reference |

| 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles | 1. KOH, DMSO2. Hydrazine hydrate, reflux | Pyridazino[4,3-b]indoles | Good | nih.gov |

This table illustrates a one-pot sequence where the initial intramolecular cyclization is followed by condensation with hydrazine to afford the pyridazino[4,3-b]indole core.

Furthermore, studies on other 4-oxo-2-butenoic acid derivatives have shown their susceptibility to intramolecular cyclization to form furanone structures. researchgate.netresearchgate.net While not involving the aminophenyl group, these reactions demonstrate the inherent reactivity of the butenoic acid backbone itself, suggesting that under appropriate conditions, this compound could potentially undergo similar transformations, possibly in competition with reactions involving the aniline moiety.

The research into the cascade and multicomponent reactions of this compound analogues showcases a powerful strategy for the synthesis of diverse and complex molecules from a relatively simple starting scaffold. The interplay between the different functional groups within the molecule allows for a range of selective transformations, leading to a variety of butanoic acid derivatives and heterocyclic compounds with potential applications in medicinal chemistry and material science.

Mechanistic Elucidation of Reactions Involving 4 2 Aminophenyl 4 Oxo 2 Butenoic Acid Architectures

Kinetic Investigations of Reaction Pathways

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates and the influence of various factors. For architectures similar to 4-(2-aminophenyl)-4-oxo-2-butenoic acid, such as (E)-4-aryl-4-oxo-2-butenoic acid phenylamides, the kinetics of aza-Michael additions have been thoroughly investigated.

The reaction of these butenoic acid derivatives with nucleophiles like piperidine and benzylamine (B48309) follows second-order kinetics, being first order with respect to both the butenoic acid derivative and the amine nucleophile. weebly.comlibretexts.org The progress of these reactions can be monitored using UV/Vis spectroscopy. researchgate.net The influence of substituents on the aroyl phenyl ring on the reaction rate has been quantified using the Hammett equation, which provides a linear free-energy relationship (LFER). researchgate.net A good correlation exists between the second-order rate constants and the Hammett substituent constants (σ), indicating that electron-withdrawing substituents accelerate the rate of addition by increasing the electrophilicity of the Michael acceptor. researchgate.net

For the addition of piperidine to a series of (E)-4-aryl-4-oxo-2-butenoic acid phenylamides, a Hammett plot yielded a correlation coefficient (r) of 0.981, while for benzylamine, the correlation was slightly lower at r=0.938. researchgate.net The second-order rate constants for these additions are typically one to two orders of magnitude lower than those observed for softer nucleophiles like thiols, highlighting the difference in nucleophilicity. researchgate.net

Kinetic studies on the oxidation of the related 4-oxo-4-phenyl butanoic acid have also been performed. The oxidation by tripropylammonium fluorochromate (TriPAFC) in an aqueous acetic acid medium is first order with respect to the oxidant, the substrate, and H+ ions. orientjchem.org

Table 1: Second-Order Rate Constants (k₂) for the Aza-Michael Addition to (E)-4-Aryl-4-oxo-2-butenoic Acid Phenylamides

| Substituent on Aroyl Ring | Hammett Constant (σ) | k₂ (Piperidine) (M⁻¹s⁻¹) | k₂ (Benzylamine) (M⁻¹s⁻¹) |

|---|---|---|---|

| 4-OCH₃ | -0.78 | 2.98 (±0.17) | 1.96 (±0.08) |

| 4-tert-C₄H₉ | -0.20 | 5.27 (±0.34) | 3.83 (±0.18) |

| H | 0.00 | 4.85 (±0.09) | 4.51 (±0.25) |

| 4-F | 0.06 | - | - |

| 4-Cl | 0.23 | - | - |

| 4-Br | 0.23 | - | - |

Data extracted from a study on (E)-4-aryl-4-oxo-2-butenoic acid phenylamides, which are structurally related to the subject compound. researchgate.net

Identification and Characterization of Reactive Intermediates

The elucidation of a reaction mechanism often hinges on the identification of transient species or reactive intermediates. researchgate.net For reactions involving this compound and its analogs, several intermediates have been proposed based on mechanistic rationale and experimental evidence.

In the base-assisted transformations of related structures like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, an intramolecular cyclization is proposed to proceed through an anionic intermediate. researchgate.net This intermediate is formed by the deprotonation of the aniline (B41778) nitrogen, which then acts as an internal nucleophile. researchgate.net Similarly, aza-Michael additions are understood to proceed via the formation of a carbanionic intermediate, which is subsequently protonated. researchgate.net The presence of polar or charged intermediates is often supported by the observed effects of solvent polarity on reaction kinetics. researchgate.net

In the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, a key step involves the formation of an anionic intermediate which facilitates the subsequent ring closure. researchgate.net While direct spectroscopic observation of such intermediates is challenging due to their short lifetimes, their existence is inferred from the final products and mechanistic considerations. researchgate.netnih.gov

Stereochemical Control and Regioselectivity in Chemical Transformations

Many reactions involving butenoic acid scaffolds can lead to the formation of multiple stereoisomers or regioisomers. Controlling these outcomes is a significant challenge in organic synthesis.

Regioselectivity: In the aza-Michael addition of amines to (E)-4-aryl-4-oxo-2-butenoic acid derivatives, the reaction exhibits high regioselectivity. Nucleophilic attack occurs exclusively at the β-carbon relative to the aroyl keto group, leading to the formation of β-adducts. This regioselectivity has been confirmed by 2D NMR spectroscopy. researchgate.net This outcome is consistent with the electronic properties of the α,β-unsaturated carbonyl system, where the β-carbon is the soft electrophilic site.

Stereoselectivity: The synthesis of 4-oxo-2-butenoic acids via microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid has been shown to be highly stereoselective. These conditions exclusively yield the E conformation of the alkene bond, with no trace of the Z isomer observed by NMR. nih.gov Furthermore, in the base-catalyzed rearrangement of certain substituted indole derivatives, stereoselective transformations into 2-(3-oxoindolin-2-yl)acetonitriles have been reported. researchgate.net Achieving enantioselectivity often requires the use of chiral catalysts, such as chiral Lewis acid complexes, which can control the facial approach of reactants. broadinstitute.org

Role of Solvent and Catalysis in Reaction Mechanisms

The choice of solvent and catalyst can dramatically alter the rate, yield, and even the mechanistic pathway of a reaction.

Solvent Effects: The polarity of the solvent plays a crucial role. For the oxidation of 4-oxo-4-phenyl butanoic acid, increasing the proportion of acetic acid in an acetic acid-water mixture increases the reaction rate. orientjchem.org A plot of the logarithm of the rate constant versus the inverse of the dielectric constant of the medium yields a straight line with a positive slope. orientjchem.org This suggests an interaction between a positive ion and a dipolar molecule, where a lower dielectric constant medium facilitates the formation of a protonated oxidant species and the enolization of the substrate. orientjchem.org The solvent environment can be a determining factor in the reaction mechanism, influencing whether a reaction proceeds through an ionic or a concerted non-ionic pathway. rsc.orgnih.govmdpi.com

Catalysis: Both acid and base catalysis are common in reactions of butenoic acid derivatives. In acid-catalyzed oxidations, a protonated form of the oxidizing agent is often the active species. orientjchem.org In base-assisted cyclizations, a base such as potassium hydroxide (KOH) is used to generate a nucleophilic anionic intermediate. researchgate.net In some cases, the solvent can also act as a catalyst or reactant; for example, dimethyl sulfoxide (DMSO) can serve as both a solvent and an oxidant in certain cyclization reactions. nih.gov

Computational Approaches to Mechanistic Understanding (e.g., Transition State Analysis)

Computational chemistry provides powerful tools for elucidating reaction mechanisms at a molecular level. Methods such as Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory are used to model reaction pathways, calculate the energies of reactants, intermediates, and products, and analyze transition state structures.

For the aza-Michael addition to (E)-4-aryl-4-oxo-2-butenoic acid phenylamides, computational methods have been used to correlate kinetic data with molecular properties. researchgate.net Excellent correlations were found between the second-order rate constants and the energies of the Lowest Unoccupied Molecular Orbital (LUMO) of the butenoic acid derivatives, calculated at the MP2 level of theory. researchgate.net This indicates that the reaction rate is strongly influenced by the electrophilicity of the molecule, which is represented by the LUMO energy. Calculations of partial atomic charges and frontier orbitals have also been used to quantify the effect of substituents on reactivity. researchgate.net

Computational studies on other reactions, such as the Baeyer–Villiger reaction, have utilized continuum solvation models to investigate the influence of the solvent on the reaction mechanism. rsc.org These studies can help determine whether a reaction proceeds through a stepwise ionic or a concerted non-ionic pathway by comparing the energy barriers of the different routes in various solvents. rsc.org Such computational approaches provide insights that are often difficult to obtain through experimental means alone.

Sophisticated Spectroscopic and Diffraction Techniques for Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H, ¹³C, and Heteronuclear) for Atom Connectivity and Stereochemistry

High-resolution NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-(2-Aminophenyl)-4-oxo-2-butenoic acid, both ¹H and ¹³C NMR data provide critical insights into its structure.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. In a typical spectrum of this compound, distinct signals corresponding to the aromatic protons of the aminophenyl group, the vinylic protons of the butenoic acid chain, and the amine protons can be observed. The chemical shifts (δ) and coupling patterns (e.g., doublets, triplets, multiplets) of these signals are used to assign each proton to its specific position in the molecule. For instance, the protons on the benzene (B151609) ring typically appear in the aromatic region (around 6.5-8.0 ppm), while the protons of the double bond in the butenoic acid chain are found at characteristic chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's chemical environment (e.g., aromatic, carbonyl, vinylic). For example, the carbonyl carbons of the ketone and carboxylic acid functional groups will have characteristic downfield shifts.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments of the ¹H and ¹³C NMR signals.

A study utilizing a 600 MHz NMR spectrometer in DMSO-d6 solvent provided the following chemical shifts for a related compound, which can be used for comparative analysis. rsc.org The specific data for this compound would follow similar patterns.

Table 1: Representative ¹H and ¹³C NMR Data

| Technique | Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H NMR | ¹H | ~6.5 - 7.5 | Aromatic Protons |

| ~6.0 - 7.0 | Vinylic Protons | ||

| ~4.0 - 5.0 | Amine Protons | ||

| ¹³C NMR | ¹³C | ~190 | Ketone Carbonyl Carbon |

| ~165 | Carboxylic Acid Carbonyl Carbon | ||

| ~115 - 150 | Aromatic & Vinylic Carbons |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Assignment and Intermolecular Interactions (e.g., Hydrogen Bonding)

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. scispace.com

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, distinct absorption bands corresponding to the various functional groups are expected. The N-H stretching vibrations of the primary amine group typically appear in the range of 3300-3500 cm⁻¹. The O-H stretch of the carboxylic acid is a broad band, often centered around 3000 cm⁻¹. The C=O stretching vibrations of the ketone and carboxylic acid functional groups are expected to produce strong absorption bands in the region of 1650-1750 cm⁻¹. The C=C stretching of the butenoic acid chain and the aromatic ring will also have characteristic absorptions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C double bond and the aromatic ring vibrations in this compound would be expected to show strong Raman signals.

The positions and shapes of these vibrational bands can also provide insights into intermolecular interactions, such as hydrogen bonding. For example, the broadening of the O-H and N-H stretching bands can indicate the presence of hydrogen bonding in the solid state or in concentrated solutions.

Table 2: Expected FT-IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 (broad) |

| Ketone (C=O) | Stretch | 1680 - 1720 |

| Carboxylic Acid (C=O) | Stretch | 1700 - 1730 |

| Alkene (C=C) | Stretch | 1620 - 1680 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₉NO₃), HRMS can confirm its molecular formula by providing a highly accurate mass measurement. hmdb.ca

The monoisotopic molecular weight of this compound is approximately 191.0582 g/mol . nih.gov HRMS can measure this mass with an accuracy of a few parts per million, allowing for unambiguous confirmation of the elemental formula.

Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer, it is possible to deduce structural information. Common fragmentation pathways for this molecule might include the loss of water (H₂O), carbon monoxide (CO), or the carboxyl group (COOH). Studying these fragments helps to piece together the molecular structure.

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₀H₉NO₃ |

| Monoisotopic Mass | 191.058243149 Da nih.gov |

| Average Molecular Weight | 191.18 g/mol nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound, which are the parts of the molecule that absorb UV or visible light, include the aminophenyl group and the α,β-unsaturated ketone system.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The aminophenyl group and the conjugated system of the butenoic acid chain are responsible for the main absorption bands. The position and intensity of these bands can be influenced by the solvent polarity and pH. This technique is also relevant as the compound has been identified as a UV filter. cymitquimica.com

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Molecular Architecture

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise coordinates of each atom in the crystal lattice.

Computational Chemistry and Theoretical Investigations of 4 2 Aminophenyl 4 Oxo 2 Butenoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. scilit.comresearchgate.net For 4-(2-aminophenyl)-4-oxo-2-butenoic acid, DFT calculations can provide a detailed picture of its molecular orbitals and charge distribution.

Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this molecule, the aminophenyl group is expected to be electron-rich and a primary contributor to the HOMO, while the electron-withdrawing keto and carboxylic acid groups would likely dominate the LUMO.

Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface would reveal the regions of positive and negative charge. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other chemical species.

Illustrative Electronic Properties of this compound (Hypothetical Data)

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.2 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest energy orbital for accepting electrons. |

| HOMO-LUMO Gap | 4.4 eV | Suggests moderate chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Indicates a significant separation of charge within the molecule, influencing its solubility and intermolecular forces. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov For a flexible molecule like this compound, MD simulations can map its conformational landscape by exploring the rotation around its single bonds. This is particularly important for the bond connecting the phenyl ring to the keto group and the C-C single bonds in the butenoic acid chain. The results would reveal the most stable, low-energy conformations and the energy barriers between them.

MD simulations are also crucial for understanding the influence of the environment, such as different solvents. researchgate.netnih.gov Simulating the molecule in an aqueous environment versus a non-polar solvent would show how solvent molecules arrange themselves around the solute and how hydrogen bonding with water might stabilize certain conformations over others. This is critical for predicting its behavior in biological systems or in different reaction media.

Hypothetical Conformational Analysis Summary

| Dihedral Angle | Low-Energy Conformation(s) | Significance |

| Phenyl-Carbonyl | Planar and near-planar | Conjugation between the phenyl ring and the keto group stabilizes planar arrangements. |

| Carbonyl-Alkene | s-trans and s-cis | The relative stability of these conformers would influence the molecule's overall shape and reactivity. |

| Alkene-Carboxyl | Planar | The carboxylic acid group's orientation affects potential intramolecular hydrogen bonding. |

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational chemistry provides powerful methods for predicting various types of spectra, which can then be compared with experimental results for validation. arxiv.orgyoutube.com

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. The calculations would likely show strong absorptions corresponding to π-π* transitions within the conjugated system of the aromatic ring and the enone moiety.

Infrared (IR) and Raman Spectroscopy: By calculating the vibrational frequencies, one can predict the IR and Raman spectra. sfasu.edu This allows for the assignment of specific peaks to the vibrations of functional groups, such as the C=O stretches of the ketone and carboxylic acid, the N-H stretches of the amine, and the C=C stretch of the alkene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can also be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and are invaluable for confirming the molecular structure.

Illustrative Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Predicted Value (Hypothetical) | Experimental Value (Hypothetical) | Assignment |

| UV-Vis (λmax) | 250 nm, 340 nm | 255 nm, 345 nm | π-π* transitions |

| IR (cm⁻¹) | 3450, 3350 (N-H), 1710 (C=O, acid), 1680 (C=O, ketone) | 3445, 3360 (N-H), 1705 (C=O, acid), 1685 (C=O, ketone) | Key functional group vibrations |

| ¹H NMR (ppm) | 7.2-7.8 (aromatic), 6.5 (alkene), 11.5 (acid) | 7.1-7.7 (aromatic), 6.6 (alkene), 11.8 (acid) | Proton chemical shifts |

Reaction Energetics and Pathway Mapping

Theoretical calculations can be used to explore the potential chemical reactions of this compound. nih.gov A likely intramolecular reaction is cyclization, where the amino group attacks one of the carbonyl carbons to form a heterocyclic ring system.

Design Principles for Novel Derivatives Based on Theoretical Predictions

The true power of computational chemistry lies in its predictive capabilities, which can guide the synthesis of new molecules with desired properties. articleted.com Based on the theoretical investigation of the parent molecule, several design principles for novel derivatives can be established:

Tuning Electronic Properties: By adding electron-donating or electron-withdrawing substituents to the phenyl ring, the HOMO-LUMO gap can be systematically altered. For example, adding a nitro group would lower the HOMO and LUMO energies, potentially making the molecule a better electron acceptor. Conversely, a methoxy (B1213986) group would raise the HOMO energy, making it a better electron donor.

Modifying Reactivity: Changes in the electronic properties directly impact reactivity. A derivative designed with a smaller HOMO-LUMO gap would be expected to be more reactive in, for example, cyclization reactions.

Shifting Spectroscopic Signatures: The absorption wavelength in the UV-Vis spectrum can be fine-tuned. Extending the conjugated system or adding specific auxochromes would shift the absorption to longer wavelengths (a bathochromic shift), which could be useful for applications like dye design.

Illustrative Design Principles for Derivatives (Hypothetical)

| Substituent on Phenyl Ring | Predicted Effect on HOMO-LUMO Gap | Predicted Effect on Reactivity |

| -NO₂ (nitro) | Increase | Decrease in nucleophilicity, increase in electrophilicity. |

| -OCH₃ (methoxy) | Decrease | Increase in nucleophilicity of the ring. |

| -Cl (chloro) | Minor Increase | Inductive withdrawal, weak resonance donation. |

Applications of 4 2 Aminophenyl 4 Oxo 2 Butenoic Acid and Its Derivatives As Chemical Building Blocks and Functional Materials

Utility in the Synthesis of Diverse Organic Scaffolds and Chemical Libraries

The α,β-unsaturated carboxylic acid motif inherent in 4-(2-aminophenyl)-4-oxo-2-butenoic acid and its analogs is a cornerstone for constructing a wide array of complex molecular structures, from pharmaceuticals to natural products. amanote.com This class of compounds serves as a versatile intermediate for further derivatization, enabling the synthesis of various biologically active species. amanote.com

One notable application is in the preparation of heterocyclic compounds. For instance, derivatives of 4-oxo-2-butenoic acid can be used to synthesize pyridazinone derivatives through reactions with hydrazines. semanticscholar.org Furthermore, a facile and highly efficient method has been developed for the preparation of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. nih.govresearchgate.net This transformation proceeds through a nucleophilic intramolecular cyclization and oxidation of the aniline (B41778) moiety, highlighting the utility of the 4-(2-aminophenyl)-4-oxo-butenoic acid backbone in constructing complex heterocyclic systems. nih.govresearchgate.net

The concept of a "build-couple-transform" paradigm for generating lead-like libraries with significant scaffold diversity has been demonstrated using a 4-oxo-2-butenamide scaffold as a template. amanote.com This approach involves optimizing various transformations such as 1,4-cyclizations, 3,4-cyclizations, reductions, and 1,4-additions to create a library of over 170 members with enhanced chemical space coverage and favorable drug-like properties. amanote.com This strategy underscores the value of 4-oxo-2-butenoic acid derivatives in high-throughput screening for the discovery of new hit compounds. amanote.com

The table below summarizes various synthetic routes and transformations involving 4-oxo-2-butenoic acid derivatives to generate diverse organic scaffolds.

| Starting Material Derivative | Reagent(s) | Product Scaffold | Reference |

| 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles | Base, DMSO | 2-(3-oxoindolin-2-ylidene)acetonitriles | nih.govresearchgate.net |

| 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid | Hydrazine (B178648) hydrate (B1144303) | Pyridazinone derivatives | semanticscholar.org |

| 4-oxo-2-butenamide scaffold | Various building blocks | Diverse lead-like library | amanote.com |

| 3-(4-bromobenzoyl) prop-2-enoic acid | Thiourea, ethylcyanoacetate, etc. | Various heterocyclic compounds | researchgate.net |

Role as Monomers in Polymer Science and Materials Chemistry

The structural features of this compound and its derivatives make them valuable monomers in the field of polymer science. Maleimides, which are structurally related, are well-known for their use as monomers due to their unsaturated nature. nih.gov

A specific derivative, 4-(6-aminohexyl) amino-4-oxo-2-butenoic acid (AHOB), has been identified as a novel hydrophilic monomer for the synthesis of cellulose-based superabsorbents. researchgate.net In a study, AHOB was copolymerized with acrylic acid via free-radical solution polymerization to create a superabsorbent material with exceptional water absorption capacity. researchgate.net The resulting superabsorbent demonstrated an impressive ability to absorb 800.37 g/g in distilled water and 78.02 g/g in a 1 wt.% NaCl solution, showcasing its potential as an efficient water-saving material for agricultural applications. researchgate.net The incorporation of the AHOB monomer was shown to significantly improve the properties of the superabsorbent, including its water retention capacity. researchgate.net

The use of such functional monomers allows for the tailoring of polymer properties to suit specific applications. The presence of both hydrophilic groups and a polymerizable double bond in derivatives of this compound makes them attractive candidates for the development of advanced functional polymers.

Precursor for the Synthesis of Amino Acid Derivatives and Peptidic Structures

The structural resemblance of this compound derivatives to amino acids has led to their use as precursors in the synthesis of amino acid analogs and peptidomimetics. Peptidomimetics are synthetic molecules that mimic the structure and function of peptides and are often designed to have improved stability and bioavailability.

One area of application is in the development of RGD-peptidomimetics. For example, 4-oxo-4-(piperazine-1-yl)butyric acid has been utilized as an arginyl mimetic in the synthesis of a novel RGDF-peptidomimetic. researchgate.net The resulting pseudopeptide demonstrated the ability to inhibit platelet aggregation in human blood and the binding of fibrinogen to its receptor. researchgate.net This highlights the potential of using butanoic acid scaffolds, which can be derived from butenoic acids, to create functional mimics of amino acids within larger peptide structures.

Symmetric α-amino acid derivatives, which can be synthesized from various starting materials, are valuable intermediates for creating intermolecularly linked peptides, such as dimer-type peptides, and for the total synthesis of natural products and other functional molecules. nih.gov The versatile chemistry of this compound provides a potential pathway for the creation of such specialized amino acid derivatives.

Development of Optically Active Compounds and Stereoselective Syntheses

The development of methods for the stereoselective synthesis of molecules is a critical area of organic chemistry, as the biological activity of a compound is often dependent on its specific stereochemistry. While direct stereoselective syntheses using this compound as the primary substrate are not extensively documented, the broader class of butenoic acid derivatives and related structures has been successfully employed in asymmetric transformations.

For instance, chiral phosphoric acids have been shown to catalyze the dynamic kinetic resolution of α-stereogenic-β-formyl amides in asymmetric 2-aza-Cope rearrangements, producing β-amino amides with high diastereo- and enantiocontrol. nih.gov This demonstrates the potential for using chiral catalysts to control the stereochemical outcome of reactions involving β-oxo acid derivatives.

In another example, a chiral tertiary amine was used to catalyze the enantioselective [4 + 2] cyclization of 3-aroylcoumarins with benzyl (B1604629) 2,3-butadienoate, yielding dihydrocoumarin-fused dihydropyranone products with high enantiomeric excess. nih.gov This illustrates how the reactivity of a butenoate system can be harnessed in the presence of a chiral catalyst to produce optically active heterocyclic structures.

The principles demonstrated in these examples suggest that this compound and its derivatives are promising substrates for the development of new stereoselective synthetic methodologies, potentially leading to the creation of novel chiral compounds with interesting biological properties.

The table below presents examples of stereoselective syntheses using related butenoic acid derivatives, illustrating the potential for developing optically active compounds.

| Substrate Class | Chiral Catalyst/Reagent | Transformation | Product Type | Key Finding | Reference |

| α-stereogenic-β-formyl amides | Chiral phosphoric acids | Asymmetric 2-aza-Cope rearrangement | β-amino amides | High diastereo- and enantioselectivity | nih.gov |

| 3-aroylcoumarins | Chiral tertiary amine | Enantioselective [4 + 2] cyclization | Dihydrocoumarin-fused dihydropyranones | High yield and enantiomeric excess | nih.gov |

Application in UV Filtration Technology

This compound has been identified as a UV filter. nih.gov This property is attributed to its chemical structure, which allows for the absorption of ultraviolet radiation. The conjugated system of the aromatic ring, the carbonyl group, and the α,β-unsaturated carboxylic acid likely plays a key role in its ability to absorb UV light.

In acetonitrile (B52724), a related compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, exhibits well-defined UV absorptions at 250.0 nm, 200.6 nm, and 191.2 nm, which are attributed to n-π(C=O), π-π(C=O), and π-π*(C=C) transitions, respectively. The UV-absorbing properties of these types of molecules make them candidates for use in various applications where protection from UV radiation is required, such as in sunscreens, coatings, and plastics. The presence of the aminophenyl group in this compound may further influence its UV absorption characteristics.

Advanced Analytical Methods for Detection, Separation, and Quantification in Chemical Systems

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for assessing the purity of "4-(2-Aminophenyl)-4-oxo-2-butenoic Acid" and for separating it from complex mixtures. These methods are widely used in quality control and research to ensure the identity and purity of the compound, with some suppliers indicating a purity of greater than 95% as determined by HPLC.

Reverse-phase HPLC is a common mode of separation for compounds of this nature. In this technique, a non-polar stationary phase is used with a polar mobile phase. For "this compound," a C18 column is a suitable choice for the stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid or phosphoric acid to ensure good peak shape and retention time reproducibility. sielc.com The use of formic acid is particularly advantageous when the eluent is directed to a mass spectrometer for detection. sielc.com

UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. nih.gov For high-throughput screening or when dealing with complex samples, UPLC can provide a significant advantage. sielc.com

Table 1: Illustrative HPLC/UPLC Method Parameters for the Analysis of this compound

| Parameter | HPLC | UPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B in 20 min | 5% to 95% B in 5 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 254 nm and 280 nm | UV at 254 nm and 280 nm |

| Injection Vol. | 10 µL | 2 µL |

This table presents typical starting conditions and may require optimization for specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted and Untargeted Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry. This makes it an invaluable tool for both the targeted and untargeted analysis of "this compound."

Targeted Analysis

In targeted LC-MS analysis, the instrument is set to detect and quantify a specific molecule, in this case, "this compound." This is typically achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The first quadrupole selects the precursor ion (the molecular ion of the compound), which is then fragmented in the second quadrupole. The third quadrupole is set to monitor for a specific fragment ion. This highly selective process minimizes interferences from the sample matrix and allows for very low limits of detection. For compounds with amine groups, derivatization with reagents like 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) can be employed to enhance ionization and improve sensitivity. scispace.com

Untargeted Analysis

Untargeted LC-MS, often referred to as metabolomics, aims to capture a comprehensive profile of all detectable molecules in a sample. rsc.orgchromatographyonline.com This approach is particularly useful for identifying metabolites of "this compound" or for understanding its effects on a biological system. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, are typically used for untargeted analysis due to their ability to provide accurate mass measurements, which aids in the identification of unknown compounds. nih.govsci-hub.st The resulting large datasets are then analyzed using chemometric and bioinformatic tools to identify significant changes in the metabolic profile. koreascience.kr

For challenging polar analytes like organic acids, techniques such as ion-pairing chromatography can be used to improve retention on reverse-phase columns. scispace.com Alternatively, derivatization can be employed to make the analytes more amenable to LC-MS analysis. nsf.gov

Table 2: Comparison of Targeted and Untargeted LC-MS Approaches

| Feature | Targeted LC-MS | Untargeted LC-MS |

| Goal | Quantify known compounds | Identify and profile all detectable compounds |

| Instrumentation | Triple Quadrupole MS | High-Resolution MS (TOF, Orbitrap) |

| Selectivity | Very High (MRM) | Lower (Full Scan) |

| Sensitivity | Very High | Moderate to High |

| Data Analysis | Straightforward | Complex (Chemometrics) |

| Application | Pharmacokinetics, Purity Analysis | Metabolomics, Biomarker Discovery |

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric Assays

Given that "this compound" is described as a UV filter, it inherently possesses chromophores that absorb light in the ultraviolet range. cymitquimica.com This property can be exploited for its direct quantification using UV-Vis spectrophotometry. The development of a spectrophotometric assay would involve determining the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent. A calibration curve can then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. This method is simple, rapid, and cost-effective for the quantification of the pure compound.

The presence of the aromatic ring and the α,β-unsaturated keto acid system suggests that the λmax would be in the UV region. For related compounds, UV detection is often set around 254 nm and 280 nm. capes.gov.br

Fluorometric Assays

While there is no specific information on the native fluorescence of "this compound," fluorometric assays can often be developed through the use of fluorescent derivatizing agents. This approach can offer significantly higher sensitivity and selectivity compared to spectrophotometry.

For the α-keto acid moiety present in the target compound, a common strategy is derivatization with a reagent that forms a fluorescent product. For instance, 1,2-diamino-4,5-methylenedioxybenzene (DMB) reacts with α-keto acids to form highly fluorescent quinoxalinone derivatives. rsc.orgrsc.org These derivatives can then be detected with high sensitivity using a fluorometer or a fluorescence detector coupled to an HPLC system. rsc.org The development of such an assay would involve optimizing the derivatization reaction conditions (e.g., pH, temperature, and reaction time) and the excitation and emission wavelengths for the resulting fluorescent product.

Another approach involves enzymatic assays where the reduction of the keto acid is coupled to the oxidation of a fluorescent cofactor like NADH. nih.gov

Electrochemical Characterization for Redox Potential Determination

The electrochemical properties of "this compound" can be investigated using techniques such as cyclic voltammetry (CV). This method provides information about the redox potentials of the compound, which are indicative of its ability to be oxidized or reduced. The presence of the aminophenyl group suggests that the compound will have interesting electrochemical behavior.

Studies on similar aminophenol derivatives have shown that they undergo electrochemical oxidation. ntu.edu.twresearchgate.netnih.gov The oxidation potential is influenced by the nature and position of substituents on the aromatic ring. ntu.edu.tw For example, the oxidation of p-aminophenol has been studied in detail, and its redox potential has been determined using cyclic voltammetry. nih.gov

To determine the redox potential of "this compound," a cyclic voltammetry experiment would be conducted. This involves dissolving the compound in a suitable solvent containing a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would show peaks corresponding to the oxidation and/or reduction of the compound. The potential at which these peaks occur provides information about the redox potentials. The electrochemical behavior of aminoguanidine (B1677879) has also been studied, showing two oxidation peaks. abechem.com

Table 3: Typical Components for Electrochemical Characterization by Cyclic Voltammetry

| Component | Description |

| Working Electrode | Glassy Carbon, Platinum, or Gold |

| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |

| Counter Electrode | Platinum Wire |

| Solvent/Electrolyte | Acetonitrile with 0.1 M Tetrabutylammonium Hexafluorophosphate or an aqueous buffer |

| Analyte Concentration | 1-10 mM |

The redox potential is an important parameter as it can provide insights into the compound's potential role in redox reactions and its stability in different chemical environments.

Biochemical Occurrence and Metabolic Context Non Clinical Chemical Biology Perspective

Identification as an Endogenous Metabolite in Biological Systems

4-(2-Aminophenyl)-4-oxo-2-butenoic acid has been identified as an endogenous metabolite present in mammalian systems. Its most notable occurrence is in the human lens, where it has been characterized as a novel metabolite in both normal and cataractous lenses. cymitquimica.com In this biological matrix, it functions as a UV filter, absorbing ultraviolet radiation and thus protecting the delicate structures of the eye. cymitquimica.com

The biosynthesis of UV filters in the lens is believed to be activated at or near birth. nih.gov While the direct incorporation of radiolabel from tryptophan into a related glucoside metabolite was not observed over short incubation periods, studies suggest that compounds featuring the kynurenine (B1673888) side chain can undergo a slow deamination process followed by rapid reduction in the lens. nih.gov This deamination reaction, which involves the removal of an amino group, leads to the formation of a double bond, consistent with the structure of this compound. nih.govnih.gov While a closely related compound, 4-(2-aminophenyl)-2,4-dioxobutanoic acid, has been found in species ranging from bacteria to humans, the specific identification of this compound in microorganisms is not yet extensively documented in the reviewed literature. hmdb.ca

Involvement in Biochemical Pathways

The metabolic origin of this compound is linked to the kynurenine pathway, which is the primary route for tryptophan catabolism in mammals. nih.govmdpi.comnih.gov This pathway generates several neuroactive and immunomodulatory compounds. frontiersin.orgnih.gov Specifically, this compound, also known by the synonym 4-(2-aminophenyl)-4-oxocrotonic acid (CKA), is formed from the deamination of kynurenine, a central intermediate in the pathway. nih.gov This process underscores the compound's position as a downstream metabolite of tryptophan. The broader kynurenine pathway is of significant interest in pharmaceutical sciences due to its role in immune regulation and its implication in various disease states, including cancer and neurodegenerative disorders. nih.govnih.gov

Chemical Characterization of its Role in Biological Matrices

In biological environments like the human lens, this compound exhibits specific chemical reactivity. As a product of kynurenine deamination, its chemical behavior has been studied to understand its interactions with other molecules present in the lens. nih.gov Research has documented its thermal reactions with various amino acids (such as cysteine, histidine, and lysine) and antioxidants (including ascorbate (B8700270) and glutathione). nih.gov

The rate constants for these reactions under physiological conditions have been measured, revealing its potential to modify proteins and other biological molecules. nih.gov For example, the rate constant for its addition reaction with cysteine was determined to be 36 ± 4 M⁻¹s⁻¹. nih.gov This reactivity is significant as such modifications can contribute to changes in the lens over time. Its primary characterized role in the lens is that of a UV filter, absorbing light and protecting ocular tissues. cymitquimica.com

Below is a table summarizing the key chemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | cymitquimica.com |

| Molecular Weight | 191.1834 g/mol | cymitquimica.com |

| Synonyms | 3-(2-Aminobenzoyl)acrylic Acid, 3-(o-Aminobenzoyl)acrylic Acid, 4-(2-aminophenyl)-4-oxocrotonic acid (CKA) | cymitquimica.comnih.gov |

| Primary Function | UV Filter | cymitquimica.com |

Comparative Metabolomic Studies of this compound

Comparative metabolomic studies are frequently employed to investigate the kynurenine pathway and its association with various physiological and pathological conditions, such as coronary artery disease and multiple sclerosis. nih.govfrontiersin.org These studies often use targeted liquid chromatography with tandem mass spectrometry (LC-MS/MS) to quantify a panel of key metabolites, including tryptophan, kynurenine (KYN), kynurenic acid (KYNA), and 3-hydroxykynurenine (3OHKYN). nih.govresearchgate.net The ratio of kynurenine to tryptophan (KYN/Trp) is often used as a proxy for the activity of the rate-limiting enzymes IDO and TDO. nih.gov

However, despite the extensive focus on the kynurenine pathway, this compound is not commonly included in the targeted metabolite panels of many published comparative metabolomic studies. nih.govresearchgate.net Consequently, there is a lack of comparative data quantifying the variations of this specific metabolite across different biological groups or disease states. Future metabolomic research could benefit from including this downstream product to gain a more complete understanding of the flux through the kynurenine pathway and the ultimate fate of tryptophan.

Future Research Directions and Unexplored Chemical Frontiers

Green Chemistry Approaches for Sustainable Synthesis

The development of environmentally benign synthetic routes for 4-(2-Aminophenyl)-4-oxo-2-butenoic acid is a crucial area for future research. Current synthetic methods often rely on traditional approaches that may involve hazardous solvents and reagents. Green chemistry principles offer a pathway to more sustainable production.

Key areas for exploration include:

Solvent-Free and Aqueous Synthesis: Investigating solvent-free reaction conditions or the use of water as a green solvent can significantly reduce the environmental impact. For instance, the synthesis of α,β-unsaturated ketones has been successfully achieved under solvent-free conditions using heterogeneous catalysts like Hβ zeolite. rsc.org Similarly, the Strecker reaction for α-aminonitrile synthesis has been demonstrated in water with an indium catalyst, showcasing the potential for aqueous media in related syntheses. nih.gov

Catalytic Approaches: The use of reusable catalysts can improve atom economy and reduce waste. Research into novel catalysts for the key reaction steps, such as the condensation of o-aminoacetophenone derivatives with glyoxylic acid or its equivalents, is warranted. Microwave-assisted synthesis, which can accelerate reactions and improve yields, has been employed for the preparation of other 4-oxo-2-butenoic acid derivatives and represents a promising green technique. researchgate.net

Renewable Starting Materials: Exploring pathways that utilize biorenewable feedstocks for the synthesis of the aromatic and butenoic acid moieties would further enhance the sustainability of producing this compound.

A comparative look at potential green synthesis strategies is presented below:

| Synthesis Strategy | Potential Advantages | Relevant Research on Analogues |

| Solvent-Free Synthesis | Reduced solvent waste, simplified purification | Hβ zeolite-catalyzed synthesis of α,β-unsaturated ketones. rsc.org |

| Aqueous Synthesis | Environmentally benign, low cost | Indium-catalyzed Strecker reaction in water. nih.gov |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields | Aldol-condensation for 4-oxo-2-butenoic acids. researchgate.net |

Exploration of Organometallic Chemistry and Catalysis with this compound Ligands

The structure of this compound, featuring multiple coordination sites (the amino group, the keto group, and the carboxylate), makes it a highly promising candidate for use as a ligand in organometallic chemistry. The resulting metal complexes could exhibit novel catalytic activities.

Future research in this area could focus on:

Synthesis and Characterization of Metal Complexes: A systematic study involving the reaction of this compound with a variety of transition metals (e.g., palladium, ruthenium, cobalt, iron) would be the first step. utc.edubeilstein-journals.org Characterization of the resulting organometallic complexes using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be essential to understand their structures and bonding.

Catalytic Applications: These novel complexes could be screened for catalytic activity in a range of organic transformations. Given the structural motifs, potential applications include C-H activation, cross-coupling reactions, and asymmetric catalysis. For example, palladium complexes of related benzyl (B1604629) acrylates have been investigated for enantioselective 1,1-diarylation reactions. escholarship.org Cobalt complexes have shown efficacy in the heterodimerization of acrylates and 1,3-dienes. nih.gov

Mechanistic Studies: Detailed mechanistic investigations of any observed catalytic activity would provide fundamental insights into the role of the ligand in the catalytic cycle and guide the design of more efficient and selective catalysts.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives into flow chemistry and automated platforms offers significant advantages in terms of efficiency, reproducibility, and scalability.

Promising avenues for investigation include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could lead to higher throughput and better control over reaction parameters. Multi-step flow protocols have been successfully developed for the synthesis of other complex molecules, such as 1,4-disubstituted 1,2,3-triazoles from α,β-unsaturated carbonyl compounds. rsc.org The synthesis of C-glycosylacetates via tandem Wittig and Michael reactions has also been demonstrated in a flow system. acs.org

Automated Synthesis Platforms: The use of automated synthesizers could facilitate the rapid generation of a library of derivatives of this compound for screening in various applications. nih.gov Automated systems have been successfully employed for the synthesis of substituted N-(carboxyalkyl)amino-acid tert-butyl esters and versatile intermediates like Garner's aldehyde. nih.govnih.gov

The table below outlines the potential benefits of these modern synthetic technologies:

| Technology | Potential Benefits |

| Flow Chemistry | Improved safety, higher yields, better process control, ease of scalability. rsc.orgacs.org |

| Automated Synthesis | High-throughput synthesis of derivatives, rapid optimization of reaction conditions. nih.govnih.gov |

Advanced Materials Science Applications beyond UV Filtration

While its role as a UV filter is established, the unique chemical structure of this compound suggests its potential for use in a variety of advanced materials.

Future research could explore its application in:

Functional Polymers: The vinyl group and the carboxylic acid or amino functionalities could be utilized for polymerization or for grafting onto other polymer backbones. This could lead to the development of novel biodegradable polymers or polymers with specific functional properties. For example, primary amine-based polymers have been synthesized and their Michael addition reactions with acrylates have been studied. rsc.org The termination of ring-opening polymerization with acyl chlorides presents another avenue for creating functional polymers. mdpi.com

Conductive Polymers: The conjugated system within the molecule, particularly when polymerized, could lead to materials with interesting electronic properties, including electrical conductivity.

Photochromic Materials: The α,β-unsaturated ketone moiety is a known chromophore that can undergo photochemical reactions. Exploration of the photochromic behavior of this compound and its derivatives, both in solution and in the solid state, could lead to applications in optical data storage, smart windows, and security inks. frontiersin.org

Investigation of Solid-State Reactivity and Polymorphism

The study of the solid-state behavior of this compound could uncover novel reactivity and material properties.

Key research directions include:

Solid-State Photochemistry: The α,β-unsaturated system is susceptible to [2+2] cycloaddition reactions upon UV irradiation in the solid state. researchgate.net A detailed investigation of the solid-state photochemical reactivity of this compound could lead to the synthesis of novel cyclobutane (B1203170) derivatives with defined stereochemistry, which may not be accessible through solution-phase chemistry.

Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphism, can significantly impact its physical properties, such as solubility, melting point, and stability. A thorough investigation into the potential polymorphism of this compound is warranted. Controlling the crystallization conditions could allow for the selective isolation of different polymorphs with tailored properties. The introduction of rigid steric hindrance groups has been shown to enhance solid-state photochromism in other molecules, a strategy that could be explored with derivatives of the title compound. rsc.org

Crystal Engineering: The amino and carboxylic acid groups are capable of forming strong hydrogen bonds, which can be used to design and construct specific solid-state architectures through crystal engineering. This could lead to the development of new materials with desired properties, such as specific porosity or non-linear optical activity.

Q & A

Q. Table 1: Representative Yields and Conditions

| Derivative | Amine Used | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| (E)-4-(4-isopropylphenyl)... | Benzylamine | 33.29 | >99.5% |

| (E)-4-(4-methoxyphenyl)... | 3,5-Dimethoxyaniline | 31.40 | >99.5% |

| (E)-4-(4-bromophenyl)... | Aniline | 60.60 | >99.5% |

How can NMR and mass spectrometry resolve structural ambiguities in substituted analogs?

Level: Basic

Answer:

1H NMR and ESI-MS are critical for confirming regiochemistry and conjugation. For example:

- 1H NMR : The trans (E)-configuration of the α,β-unsaturated carbonyl is confirmed by a coupling constant between the vinyl protons (e.g., δ 7.23 ppm, d, ) .

- 13C NMR : The carbonyl carbon (C=O) resonates at δ 189–192 ppm, while the amide carbonyl appears at δ 164–168 ppm .

- ESI-MS : High-resolution mass data (e.g., HRMS m/z 308.1647 for C20H21NO2) ensures molecular formula accuracy .

What experimental designs are effective for evaluating antiproliferative activity in cancer cell lines?

Level: Advanced

Answer:

Cytotoxicity assays using adherent cancer cell lines (e.g., MCF-7, HeLa) involve:

Cell Culture : RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics.

Dose-Response : Compounds are tested at 1–100 µM concentrations in triplicate over 48–72 hours .

Controls : Negative controls (vehicle-only) and positive controls (e.g., cisplatin) validate assay sensitivity.

Data Analysis : IC50 values are calculated using nonlinear regression (e.g., GraphPad Prism).

Note : Substituents like bromine (e.g., 4-bromophenyl derivatives) enhance activity due to increased electrophilicity and DNA intercalation potential .

How do electronic and steric effects of aryl substituents influence bioactivity?

Level: Advanced

Answer:

- Electron-Withdrawing Groups (EWGs) : Bromine or fluorine at the para position increases electrophilicity, enhancing interactions with cellular nucleophiles (e.g., glutathione or DNA). For example, 4-bromophenyl analogs show IC50 values <10 µM in leukemia models .

- Electron-Donating Groups (EDGs) : Methoxy or methyl groups reduce reactivity but improve solubility and bioavailability. 3,5-Dimethoxyphenyl derivatives exhibit moderate activity (IC50 ~20–50 µM) .

- Steric Effects : Bulky substituents (e.g., 2,4-diisopropylphenyl) may hinder target binding, reducing potency despite high purity .

How can computational methods predict metabolic stability or toxicity?

Level: Advanced

Answer:

- ADMET Prediction : Tools like SwissADME or ProTox-II assess parameters such as:

- Lipophilicity (LogP): Optimal range 2–4 for membrane permeability.

- CYP450 Inhibition : Predict interactions with liver enzymes.

- Ames Test : Screen for mutagenicity.

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential targets (e.g., tubulin or topoisomerase II) by analyzing binding affinities to active sites .

Q. Table 2: Predicted ADMET Properties

| Property | Value (Example) |

|---|---|

| LogP | 3.2 ± 0.5 |

| CYP2D6 Inhibition | Moderate |

| Ames Mutagenicity | Negative |

How to address discrepancies in reported biological activities across studies?

Level: Advanced

Answer:

Contradictions often arise from:

Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HepG2) or incubation times.

Purity : Impurities >0.5% (e.g., unreacted starting materials) can skew results .

Solubility : DMSO concentration >1% may itself be cytotoxic.

Resolution :

- Standardize protocols (e.g., MTT assay with 24-hour pre-incubation).

- Validate purity via HPLC and elemental analysis.

- Use orthogonal assays (e.g., apoptosis markers like Annexin V) to confirm mechanisms .

What role does this compound play in metabolomic pathways?

Level: Advanced

Answer:

The compound is classified under "Butyrophenones" in metabolomics studies, with potential roles in:

- Redox Cycling : The α,β-unsaturated carbonyl may generate reactive oxygen species (ROS) in cancer cells .

- Amino Acid Metabolism : Structural analogs (e.g., 4-guanidinobutanoic acid) interfere with arginine biosynthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.